molecular formula C21H25N B087008 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene CAS No. 14692-45-6

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene

Cat. No. B087008
CAS RN: 14692-45-6
M. Wt: 291.4 g/mol
InChI Key: GIKVOAWVDHABHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene, also known as DEAM-EA, is a synthetic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been used as a building block for the synthesis of novel organic semiconductors with high electron mobility and stability. In organic electronics, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve their performance and efficiency. In biomedical research, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been investigated for its potential as a fluorescent probe for imaging biological systems and as a potential anticancer agent.

Mechanism Of Action

The mechanism of action of 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to bind to lipid bilayers and disrupt their structure, leading to changes in membrane fluidity and permeability. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity.

Biochemical And Physiological Effects

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anticancer agent. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. In vivo studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for imaging and therapeutic applications in neurological disorders.

Advantages And Limitations For Lab Experiments

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

For research on 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene include the development of novel organic semiconductors, investigation of its potential anticancer properties, and optimization of the synthesis method.

Synthesis Methods

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can be synthesized using a multistep process that involves the reaction of anthracene with diethylamine and formaldehyde. The resulting product is then subjected to hydrogenation and cyclization reactions to form 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene. This synthesis method has been optimized to produce high yields of pure 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene for use in scientific research.

properties

CAS RN

14692-45-6

Product Name

11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine

InChI

InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3

InChI Key

GIKVOAWVDHABHQ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Canonical SMILES

CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24

synonyms

11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene

Origin of Product

United States

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